molecular formula C15H26ClNO2 B14173247 Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester CAS No. 56208-06-1

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester

Cat. No.: B14173247
CAS No.: 56208-06-1
M. Wt: 287.82 g/mol
InChI Key: PPDBEBYYDNLWKK-UHFFFAOYSA-N
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Description

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester is a chemical compound with a unique structure that combines the properties of undecanoic acid with a chloro and cyanomethyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester typically involves the esterification of undecanoic acid with 2-chloro-1-(cyanomethyl)ethanol. This reaction can be catalyzed by acidic catalysts such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration can optimize the production process.

Chemical Reactions Analysis

Types of Reactions

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester can undergo various chemical reactions, including:

    Oxidation: The ester group can be oxidized to form corresponding carboxylic acids.

    Reduction: The cyanomethyl group can be reduced to form primary amines.

    Substitution: The chloro group can be substituted with other nucleophiles such as hydroxyl or amino groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or ammonia (NH3).

Major Products Formed

    Oxidation: Formation of undecanoic acid derivatives.

    Reduction: Formation of primary amines.

    Substitution: Formation of hydroxyl or amino-substituted derivatives.

Scientific Research Applications

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release undecanoic acid and 2-chloro-1-(cyanomethyl)ethanol, which can then participate in various biochemical pathways. The chloro and cyanomethyl groups can also interact with enzymes and receptors, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

  • Undecanoic acid, ethyl ester
  • Undecanoic acid, methyl ester
  • Undecanoic acid, propyl ester

Uniqueness

Undecanoic acid, 2-chloro-1-(cyanomethyl)ethyl ester is unique due to the presence of both chloro and cyanomethyl groups, which confer distinct chemical reactivity and potential biological activity compared to other undecanoic acid esters. This makes it a valuable compound for specialized applications in research and industry.

Properties

CAS No.

56208-06-1

Molecular Formula

C15H26ClNO2

Molecular Weight

287.82 g/mol

IUPAC Name

(1-chloro-3-cyanopropan-2-yl) undecanoate

InChI

InChI=1S/C15H26ClNO2/c1-2-3-4-5-6-7-8-9-10-15(18)19-14(13-16)11-12-17/h14H,2-11,13H2,1H3

InChI Key

PPDBEBYYDNLWKK-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCCC(=O)OC(CC#N)CCl

Origin of Product

United States

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